molecular formula C22H36O2 B10767175 cis-4,10,13,16-Docosatetraenoic Acid

cis-4,10,13,16-Docosatetraenoic Acid

Cat. No.: B10767175
M. Wt: 332.5 g/mol
InChI Key: DFNQVYRKLOONGO-NCCUQKBMSA-N
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Description

cis-4,10,13,16-Docosatetraenoic Acid: is a long-chain polyunsaturated fatty acid with the molecular formula C22H36O2. It is a minor component of rat testis lipids and is known for its multiple double bonds located at the 4th, 10th, 13th, and 16th positions in the carbon chain . This compound is of interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4,10,13,16-Docosatetraenoic Acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method includes the use of gas chromatography-mass spectrometry to identify the location of double bonds in the fatty acids derived from fish oil and rat testis lipids .

Industrial Production Methods: Industrial production of this compound is less common due to its specific biological origin. it can be extracted and purified from natural sources such as rat testis lipids using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: cis-4,10,13,16-Docosatetraenoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated fatty acid.

    Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or peroxides under controlled conditions.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogenating agents or other electrophiles can be used under specific conditions.

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidative derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated or otherwise substituted fatty acids.

Scientific Research Applications

cis-4,10,13,16-Docosatetraenoic Acid has several scientific research applications:

Mechanism of Action

The precise mechanism of action of cis-4,10,13,16-Docosatetraenoic Acid is not fully understood. it is known to modulate various cellular pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell growth and survival . These pathways are critical for understanding the compound’s potential therapeutic effects and biological activities.

Comparison with Similar Compounds

Uniqueness: cis-4,10,13,16-Docosatetraenoic Acid is unique due to its specific double bond configuration and its presence as a minor component in rat testis lipids. Its distinct structure and biological origin make it a valuable compound for research in lipidomics and related fields .

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,19-18-

InChI Key

DFNQVYRKLOONGO-NCCUQKBMSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O

Origin of Product

United States

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